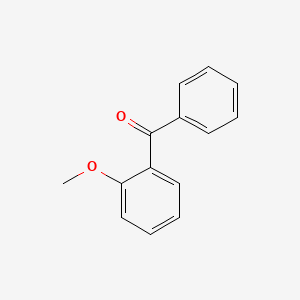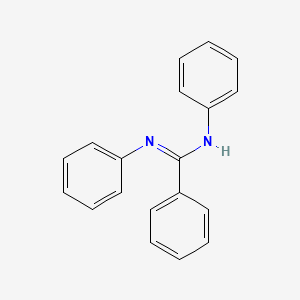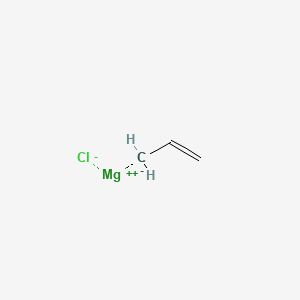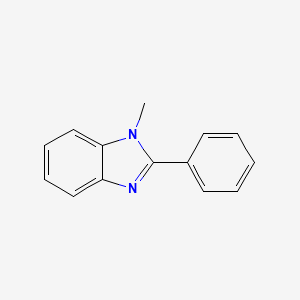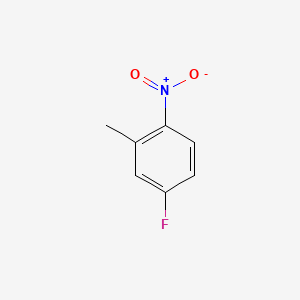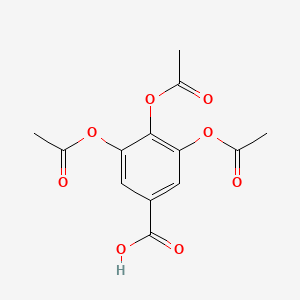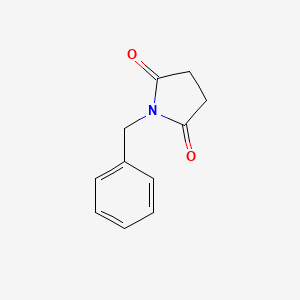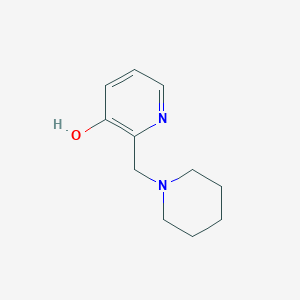
3-hydroxy-2-(piperidin-1-ylméthyl)pyridine
Vue d'ensemble
Description
3-Pyridinol, 2-(piperidinomethyl)- is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Pyridinol, 2-(piperidinomethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Pyridinol, 2-(piperidinomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinol, 2-(piperidinomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rôle dans la conception et la synthèse de médicaments
Les pipéridines figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle majeur dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Applications anticancéreuses
Une série de dérivés de la 2-amino-4-(1-pipéridine) pyridine ont été conçus comme un inhibiteur double de la kinase du lymphome anaplasique résistant au Crizotinib (ALK) et de la kinase de l'oncogène 1 c-ros (ROS1) . ALK a été initialement découverte dans le lymphome à grandes cellules anaplasiques en tant que récepteur tyrosine kinase transmembranaire .
Applications antivirales
Les dérivés de la pipéridine ont montré un potentiel en tant qu'agents antiviraux . La structure unique de la pipéridine lui permet d'interagir avec diverses protéines virales, perturbant leur fonction et inhibant la réplication virale .
Applications antimalariennes
Les dérivés de la pipéridine ont également été étudiés pour leurs propriétés antimalariennes . Le cycle hétérocyclique contenant de l'azote de la pipéridine peut interagir avec les groupes hème du parasite du paludisme, perturbant son cycle de vie .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont démontré des propriétés antimicrobiennes et antifongiques . Ils peuvent perturber la paroi cellulaire des bactéries et des champignons, conduisant à la mort cellulaire .
Applications antihypertensives
Les dérivés de la pipéridine ont été utilisés dans le développement de médicaments antihypertenseurs . Ils peuvent agir sur divers récepteurs et canaux ioniques du système cardiovasculaire, contribuant à abaisser la pression artérielle .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont été utilisés comme agents analgésiques et anti-inflammatoires . Ils peuvent inhiber la production de médiateurs inflammatoires et moduler la perception de la douleur .
Applications antipsychotiques
Les dérivés de la pipéridine ont été utilisés dans le développement de médicaments antipsychotiques . Ils peuvent moduler l'activité de divers neurotransmetteurs dans le cerveau, contribuant à gérer les symptômes de la psychose .
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-4-6-12-10(11)9-13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGAJCUJCTATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176067 | |
| Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-16-3 | |
| Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperidinylmethyl)-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperidinomethyl)-3-pyridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinol, 2-(piperidinomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-PIPERIDINYLMETHYL)-3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0BXB34D35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





